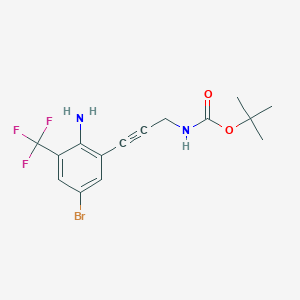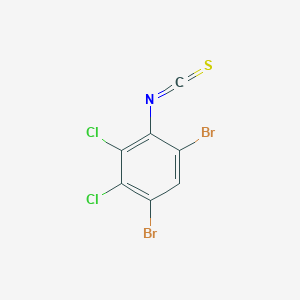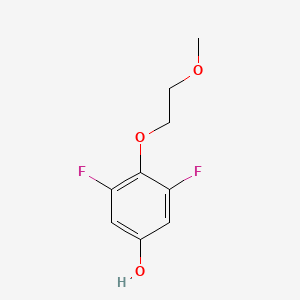
3,5-Difluoro-4-(2-methoxyethoxy)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(2-methoxyethoxy)-phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol typically involves the introduction of fluorine atoms and the methoxyethoxy group onto a phenol ring. One common method involves the reaction of 3,5-difluorophenol with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(2-methoxyethoxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms and methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Difluoro-4-(2-methoxyethoxy)-phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxyethoxy group can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(2-methoxyethoxy)aniline
- 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
- 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde
Uniqueness
3,5-Difluoro-4-(2-methoxyethoxy)-phenol is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3,5-difluoro-4-(2-methoxyethoxy)phenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3 |
InChI Key |
YYXYQODQMJDIGR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


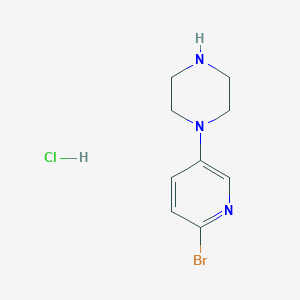
![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)

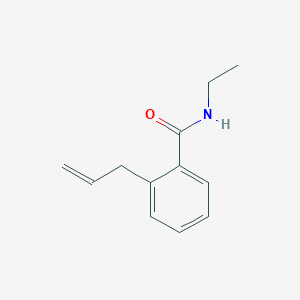
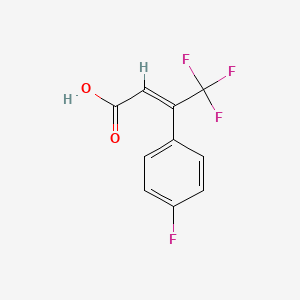
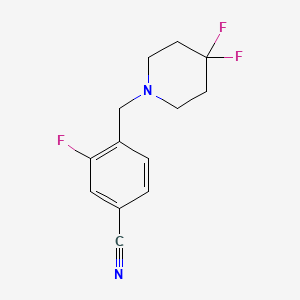
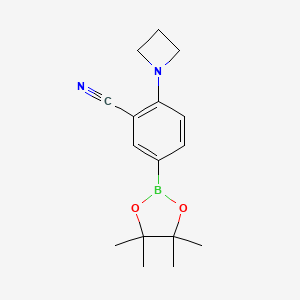
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
